- Discovery of pyridyl sulfonamide 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5045-5049
Cas no 912934-77-1 (6-Bromopyridine-2-sulfonyl chloride)
6-Bromopyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromopyridine-2-sulfonyl chloride
- 2-Pyridinesulfonyl chloride, 6-bromo-
- 6-Bromo-pyridine-2-sulfonyl chloride
- 2-Pyridinesulfonylchloride, 6-bromo-
- 6-bromo-2-pyridinesulfonyl chloride
- 6-BROMOPYRIDINE-2-SULFONYLCHLORIDE
- 6-bromanylpyridine-2-sulfonyl chloride
- PubChem23729
- 5269AC
- NE63582
- FCH1407492
- AB64995
- BC004962
- AX8159217
- ST2406438
- 6-BROMO
- 6-Bromo-2-pyridinesulfonyl chloride (ACI)
- 912934-77-1
- EN300-252995
- J-518459
- CS-0146148
- A843792
- MFCD11870765
- DS-10944
- DTXSID50659340
- AKOS015891635
- SCHEMBL12753748
-
- MDL: MFCD11870765
- Inchi: 1S/C5H3BrClNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
- InChI Key: UGUYJEZIJYXIDU-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC=C(Br)N=1)(Cl)=O
Computed Properties
- Exact Mass: 254.87600
- Monoisotopic Mass: 254.876
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 2.2
Experimental Properties
- Density: 1.893
- Boiling Point: 349.3°C at 760 mmHg
- Flash Point: 165.1°C
- Refractive Index: 1.593
- PSA: 55.41000
- LogP: 2.85240
6-Bromopyridine-2-sulfonyl chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
6-Bromopyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192234-250mg |
6-Bromopyridine-2-sulfonyl chloride |
912934-77-1 | 95% | 250mg |
$171.13 | 2023-08-31 | |
| Alichem | A029192234-1g |
6-Bromopyridine-2-sulfonyl chloride |
912934-77-1 | 95% | 1g |
$385.14 | 2023-08-31 | |
| Alichem | A029192234-5g |
6-Bromopyridine-2-sulfonyl chloride |
912934-77-1 | 95% | 5g |
$1180.00 | 2023-08-31 | |
| TRC | B994430-10mg |
6-Bromopyridine-2-Sulfonyl Chloride |
912934-77-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994430-50mg |
6-Bromopyridine-2-Sulfonyl Chloride |
912934-77-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B994430-100mg |
6-Bromopyridine-2-Sulfonyl Chloride |
912934-77-1 | 100mg |
$ 160.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1143-1g |
6-Bromo-pyridine-2-sulfonyl chloride |
912934-77-1 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1143-5g |
6-Bromo-pyridine-2-sulfonyl chloride |
912934-77-1 | 97% | 5g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1143-500mg |
6-Bromo-pyridine-2-sulfonyl chloride |
912934-77-1 | 97% | 500mg |
1687.6CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA215-1g |
6-Bromopyridine-2-sulfonyl chloride |
912934-77-1 | 95+% | 1g |
1944.0CNY | 2021-08-03 |
6-Bromopyridine-2-sulfonyl chloride Production Method
Production Method 1
1.2 Reagents: Sulfur dioxide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 45 min, -78 °C → -5 °C
1.3 Reagents: Sulfuryl chloride ; 30 min, rt
Production Method 2
- Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide, Journal of Medicinal Chemistry, 2017, 60(9), 3795-3803
Production Method 3
1.2 Solvents: Dimethylformamide ; 14 h, rt
2.1 Reagents: Chlorine Solvents: Carbon tetrachloride , Water ; 20 min, 0 °C
- Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide, Journal of Medicinal Chemistry, 2017, 60(9), 3795-3803
Production Method 4
1.2 Reagents: Sulfuryl chloride Solvents: Toluene ; 10 min, -10 °C
- Efficient and scalable synthesis of pyridine sulfonamides, Synlett, 2011, (8), 1117-1120
6-Bromopyridine-2-sulfonyl chloride Raw materials
6-Bromopyridine-2-sulfonyl chloride Preparation Products
6-Bromopyridine-2-sulfonyl chloride Suppliers
6-Bromopyridine-2-sulfonyl chloride Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 6-Bromopyridine-2-sulfonyl chloride
Introduction to 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1)
6-Bromopyridine-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 912934-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a brominated pyridine ring with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists and synthetic organic chemists.
The significance of 6-Bromopyridine-2-sulfonyl chloride lies in its ability to undergo a wide range of chemical transformations, which are essential for constructing complex molecular architectures. The presence of the bromine atom at the 6-position and the sulfonyl chloride group at the 2-position provides multiple sites for functionalization, enabling the synthesis of diverse derivatives. These derivatives have been explored in various therapeutic areas, including oncology, inflammation, and infectious diseases.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. 6-Bromopyridine-2-sulfonyl chloride has emerged as a key intermediate in the synthesis of such inhibitors. For instance, its application in the development of kinase inhibitors has been particularly noteworthy. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By leveraging the reactivity of 6-Bromopyridine-2-sulfonyl chloride, researchers have been able to design and synthesize novel kinase inhibitors with improved potency and selectivity.
One of the most compelling aspects of 6-Bromopyridine-2-sulfonyl chloride is its utility in cross-coupling reactions, which are fundamental to modern synthetic chemistry. The bromine atom at the 6-position can be readily engaged in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or vinyl groups at various positions of the pyridine ring, expanding the structural diversity of potential drug candidates. Similarly, the sulfonyl chloride group can be converted into other functionalities, such as sulfonamides or sulfonates, further enhancing the compound's synthetic utility.
The pharmaceutical industry has also recognized the potential of 6-Bromopyridine-2-sulfonyl chloride in drug discovery campaigns. Its incorporation into lead compounds has led to several promising candidates that have advanced into preclinical studies. For example, researchers have utilized this intermediate to develop inhibitors targeting protein-protein interactions (PPIs), which are challenging to modulate with traditional small molecules. The ability to precisely modify the pyridine core through 6-Bromopyridine-2-sulfonyl chloride has enabled the creation of molecules with tailored binding properties.
Advances in computational chemistry and high-throughput screening have further accelerated the use of 6-Bromopyridine-2-sulfonyl chloride in drug discovery. Virtual screening algorithms can predict how different derivatives might interact with biological targets based on their structural features. This approach has allowed researchers to rapidly identify promising candidates for further optimization. Additionally, machine learning models trained on large datasets of bioactive compounds have been employed to guide the synthesis of new derivatives with enhanced pharmacological profiles.
The synthetic methodologies associated with 6-Bromopyridine-2-sulfonyl chloride have also seen significant advancements. Modern techniques such as flow chemistry and microwave-assisted synthesis have improved reaction efficiency and scalability. These methods enable researchers to produce complex derivatives in shorter reaction times with higher yields, reducing costs and environmental impact. Furthermore, green chemistry principles have been integrated into these processes, minimizing waste and hazardous byproducts.
In conclusion, 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1) is a highly valuable intermediate in pharmaceutical research due to its versatility and reactivity. Its role in synthesizing novel therapeutic agents has been instrumental in addressing unmet medical needs across various disease areas. As research continues to evolve, it is expected that new applications and innovations involving this compound will emerge, further solidifying its importance in medicinal chemistry.
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